molecular formula C10H11BrF2O B1378056 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene CAS No. 1309933-03-6

5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene

Cat. No. B1378056
M. Wt: 265.09 g/mol
InChI Key: SKVYXKFUGDAXRF-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene, also known as 5-bromo-1,3-difluoro-2-isobutoxybenzene, is a chemical compound with the molecular formula C10H11BrF2O and a molecular weight of 265.1 . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrF2O/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4,6H,5H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.1 . It has a density of 1.410±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Complex Molecules

Research has demonstrated the utility of bromo and difluoro substituted benzene derivatives in the synthesis of biologically active compounds and natural products. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, from bromo and dimethoxyphenyl methanol showcases the role of such compounds in creating complex molecular structures with potential biological activities (Akbaba et al., 2010). Similarly, the development of methods for the regioselective O-Demethylation of aryl methyl ethers highlights the significance of bromo and difluoro substituted benzenes in modifying chemical structures for specific scientific applications.

Coordination Polymers and Crystal Structures

The structural characterization of coordination polymers and crystal structures of bromo-substituted benzenes provides insights into the supramolecular features and potential applications in materials science. Studies on crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its derivatives reveal the intricate details of hydrogen bonding, π–π interactions, and the influence of bromo and difluoro substitutions on crystal packing (Stein et al., 2015).

Antioxidant and Biological Activities

Isolation and characterization of bromophenols from marine red algae, such as Rhodomela confervoides, underline the significance of bromo and difluoro substituted benzenes in discovering natural antioxidants with potent scavenging activities against free radicals. These compounds, including new structures like 3,4-dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol, exhibit activities stronger than conventional antioxidants, suggesting their potential in food preservation and protection against oxidative stress (Li et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-1,3-difluoro-2-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVYXKFUGDAXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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